Lipophilicity Advantage (clogP) Over the Closest 4-Cyclohexylamino Analog
The target compound's calculated partition coefficient (clogP) is 5.60, a value that falls within a range often associated with good membrane permeability but may also pose solubility challenges . The closest commercially available analog, 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 422533-44-6), possesses a bulkier and more lipophilic cyclohexyl group in place of the n-butyl chain. While a measured clogP for this comparator is not publicly available, the structural difference predicts a clogP increase of approximately +0.5 to +1.0 log units based on standard fragment-based calculations. This makes the target compound the moderately less lipophilic and potentially more developable option for assays where excessive lipophilicity leads to non-specific binding or poor solubility.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 5.60 (calculated) |
| Comparator Or Baseline | 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 422533-44-6); clogP not published, but predicted to be >6.1 based on the cyclohexyl-for-butyl substitution. |
| Quantified Difference | Estimated -0.5 to -1.0 log units (target is less lipophilic) |
| Conditions | In silico prediction (fragment-based) for neutrally charged species. |
Why This Matters
For procurement, selecting the less lipophilic analog can improve aqueous solubility and reduce non-specific protein binding in biochemical and cellular assays, a critical factor when screening libraries.
